molecular formula C18H15N3O4S B2808693 (E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1006971-32-9

(E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Katalognummer: B2808693
CAS-Nummer: 1006971-32-9
Molekulargewicht: 369.4
InChI-Schlüssel: AULYDKMUGLMPEH-GQCTYLIASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-N-(5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide (CAS 1006971-32-9) is a synthetic organic compound with a molecular formula of C18H15N3O4S and a molecular weight of 369.4 g/mol . This molecule is characterized by a hybrid structure incorporating multiple pharmacologically relevant heterocyclic systems, including a 2,3-dihydro-1,4-benzodioxin, a 1,3,4-oxadiazole, and a thiophene ring, linked by an (E)-configured acrylamide bridge . The integration of these distinct moieties, particularly the 1,3,4-oxadiazole scaffold which is found in various compounds with documented biological activity, makes this compound a valuable intermediate or core structure for medicinal chemistry and drug discovery research . Its defined structure, represented by the SMILES string O=C(C=Cc1cccs1)Nc1nnc(Cc2ccc3c(c2)OCCO3)o1, is of significant interest for designing and synthesizing new molecules for biochemical screening . Researchers can leverage this compound in the exploration of novel bioactive agents, potentially in areas such as antibacterial development, given the known activity of related nitrogen-containing bicyclic heterocycles . This product is intended for laboratory research and further manufacturing use only. It is not intended for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

(E)-N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-16(6-4-13-2-1-9-26-13)19-18-21-20-17(25-18)11-12-3-5-14-15(10-12)24-8-7-23-14/h1-6,9-10H,7-8,11H2,(H,19,21,22)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULYDKMUGLMPEH-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)C=CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)/C=C/C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the Dioxin Moiety: The dioxin ring can be introduced through a nucleophilic substitution reaction.

    Formation of the Acrylamide Moiety: This step involves the reaction of an amine with an acryloyl chloride or acryloyl anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring.

    Substitution: Both the dioxin and thiophene rings can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. The presence of the oxadiazole ring, in particular, is of interest due to its known bioactivity.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating specific pathways. The oxadiazole ring is known to interact with various biological targets, which could be a key aspect of its mechanism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with 1,3,4-Oxadiazole Cores
Compound Name Key Structural Differences Biological Activity/Properties Reference
N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) Benzamide substituent instead of dihydrobenzo-dioxin group Improved metabolic stability; potential antimicrobial
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide (22) Methoxybenzamide substituent; lacks thiophene Glycogen synthase kinase-3α inhibition (IC₅₀ ~1.2 µM)
AMG9810 4-t-Butylphenyl acrylamide; lacks oxadiazole VR1 receptor antagonist; analgesic in pain models

Key Insights :

  • The thiophene acrylamide in the target compound may confer distinct electronic properties compared to AMG9810’s t-butylphenyl group, altering selectivity for pain-related receptors .
Analogues with Acrylamide Linkers
Compound Name Substituents/Modifications Activity/Properties Reference
(E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (6) Benzimidazole and isoxazole substituents Antifungal activity (MIC₉₀ ~8 µg/mL)
(E)-3-(3,4-dichlorophenyl)-N-[5-((2,3-dichlorophenyl)methyl)-1,3-thiazol-2-yl]acrylamide Dichlorophenyl groups; thiazole core High lipophilicity (logP ~4.5); pesticidal activity

Key Insights :

  • The oxadiazole core may offer greater metabolic stability than benzimidazole or thiazole derivatives .

Structure-Activity Relationships (SAR) :

  • Electron-donating groups (e.g., methoxy in compound 22) enhance kinase inhibition, while thiophene’s π-electron richness may favor interactions with redox-sensitive targets .
  • The acrylamide’s (E)-configuration is critical for planar geometry, optimizing binding to enzyme active sites .

Data Tables

Table 1: Physicochemical Properties
Property Target Compound Compound 25 AMG9810
Molecular Weight ~425 g/mol ~273 g/mol ~352 g/mol
logP (Predicted) 3.2 2.8 4.1
Hydrogen Bond Donors 2 1 1
Polar Surface Area 85 Ų 72 Ų 65 Ų

Biologische Aktivität

The compound (E)-N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a synthetic derivative featuring a complex structure that combines elements known for their biological activity. This article reviews the biological activities associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Dihydrobenzo[b][1,4]dioxin : Known for its potential anticancer properties.
  • 1,3,4-Oxadiazole : A moiety recognized for diverse biological activities including antimicrobial and anticancer effects.
  • Thiophene : Often associated with enhanced bioactivity in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. For instance:

  • Mechanisms : Inhibition of thymidylate synthase and other key enzymes has been documented as a mechanism for the anticancer activity of oxadiazole derivatives .
  • Case Studies : In vitro studies have shown that oxadiazole compounds can induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer) .

Antimicrobial Activity

1,3,4-Oxadiazole derivatives have also been tested for their antimicrobial properties:

  • Spectrum of Activity : These compounds have demonstrated effectiveness against both gram-positive and gram-negative bacteria. Notably, they showed stronger activity against gram-positive strains such as Bacillus cereus and Staphylococcus aureus .

Cytotoxicity Studies

Cytotoxicity assays reveal that the synthesized compounds exhibit varying degrees of toxicity against different cancer cell lines:

  • Findings : Compounds derived from the oxadiazole scaffold showed IC50 values ranging from 0.47 to 1.4 µM against specific cancer targets .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

Data Summary

Activity Type Target IC50 Values (µM) Reference
AnticancerThymidylate Synthase0.47 - 1.4
AntimicrobialBacillus cereusNot specified
CytotoxicityHCT116Varies

Q & A

Q. What statistical models are suitable for dose-response relationships in in vivo studies?

  • Answer : Fit data to sigmoidal curves (GraphPad Prism) using four-parameter logistic models. ’s ED₅₀ calculations (e.g., 30 mg/kg for AMG9810) employ nonlinear regression with 95% CI validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.